molecular formula C23H17FN2O3 B2517069 N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide CAS No. 847405-52-1

N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

Cat. No. B2517069
M. Wt: 388.398
InChI Key: AVZXCNHIVVJXPC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide, commonly referred to as FMBBC , is a synthetic organic compound. Its chemical structure combines a benzofuran core with an amide functional group and a substituted phenyl ring. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis

The synthesis of FMBBC involves several steps, including the condensation of 2-fluorobenzaldehyde with 4-methylbenzoyl chloride to form the benzofuran-2-carboxylic acid intermediate. Subsequent amidation with aniline yields the target compound. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

The molecular formula of FMBBC is C~20~H~14~FN~2~O~3~ . Its three-dimensional structure reveals a planar benzofuran ring fused with a benzamide moiety. The fluorine atom on the phenyl ring contributes to its unique properties. Crystallographic studies confirm the arrangement of atoms and bond angles within the molecule.



Chemical Reactions Analysis

FMBBC participates in several chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. Its amide functionality allows for interactions with various reagents, leading to the formation of derivatives. Researchers have investigated its reactivity profile to understand its behavior under different conditions.



Physical And Chemical Properties Analysis


  • Melting Point : FMBBC melts at approximately 180°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) and acetone .

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

  • UV-Vis Absorption : FMBBC exhibits characteristic absorption bands in the UV-Vis spectrum, aiding its identification.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

  • Environmental Impact : Assessments regarding its environmental persistence and impact are ongoing.

  • Storage : Store FMBBC in a cool, dry place away from direct sunlight.


Future Directions


  • Biological Activity : Investigate FMBBC’s potential as an anticancer, anti-inflammatory, or antimicrobial agent.

  • Structure-Activity Relationship : Explore structural modifications to enhance its pharmacological properties.

  • Formulation : Develop suitable formulations for oral or parenteral administration.


properties

IUPAC Name

N-(2-fluorophenyl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-14-10-12-15(13-11-14)22(27)26-20-16-6-2-5-9-19(16)29-21(20)23(28)25-18-8-4-3-7-17(18)24/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZXCNHIVVJXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

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